

Unveiling the A1-Adenosine Receptor Selectivity of CVT-2759: A Comparative Analysis

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Compound of Interest

Compound Name: CVT-2759

Cat. No.: B1669355

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **CVT-2759**'s selectivity for the A1-adenosine receptor against other relevant compounds. This document compiles available experimental data to offer a clear perspective on its pharmacological profile.

CVT-2759 is recognized as a partial agonist for the A1-adenosine receptor, a G-protein coupled receptor that plays a crucial role in regulating cardiac function. Activation of the A1 receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates ion channel activity, leading to reduced heart rate and atrioventricular nodal conduction. Its potential as a therapeutic agent, particularly for cardiac arrhythmias, hinges on its selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) to minimize off-target effects.

Comparative Selectivity Profile

To contextualize the selectivity of **CVT-2759**, this guide presents its available binding affinity data alongside that of DPCPX, a well-characterized selective A1-adenosine receptor antagonist, and CVT-3619, another partial A1-adenosine receptor agonist from the same developer.

Compound	Type	A1 (Ki, nM)	A2A (Ki, nM)	A2B (Ki, nM)	A3 (Ki, nM)	A2A/A1 Selectivity Ratio	A2B/A1 Selectivity Ratio	A3/A1 Selectivity Ratio
CVT-2759 (analog)	Partial Agonist	167[1]	Data not availabl e	Data not availabl e	Data not availabl e	-	-	-
DPCPX	Antagonist	3.9	130	50	4000	33	13	1026
CVT-3619	Partial Agonist	55	>11,000 (>200-fold)	>55,000 (>1000-fold)	>1,100 (>20-fold)	>200	>1000	>20

Note: The Ki value for **CVT-2759** is for an analog of the compound as specific data for **CVT-2759** across all receptor subtypes is not readily available in the public domain. The selectivity data for CVT-3619 is presented to provide a quantitative example of a selective partial A1-adenosine receptor agonist.

The data clearly illustrates the high A1 selectivity of the antagonist DPCPX, with over 30-fold selectivity against the A2A and A2B receptors and over 1000-fold selectivity against the A3 receptor. While a complete profile for **CVT-2759** is not available, the data for the related compound, CVT-3619, demonstrates a significant selectivity for the A1 receptor, a desirable characteristic for minimizing off-target effects.

Experimental Protocols

The determination of a compound's binding affinity (Ki) for adenosine receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay for Adenosine Receptor Subtypes

1. Membrane Preparation:

- Cell lines stably expressing the human A1, A2A, A2B, or A3 adenosine receptor (e.g., HEK-293 or CHO cells) are cultured and harvested.
- The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

- A constant concentration of a specific radioligand is incubated with the prepared cell membranes. Commonly used radioligands include:
 - A1 Receptor: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)
 - A2A Receptor: [³H]CGS 21680 (agonist) or [³H]ZM241385 (antagonist)
 - A2B Receptor: [³H]DPCPX (antagonist)
 - A3 Receptor: [¹²⁵I]AB-MECA (agonist)
- Increasing concentrations of the unlabeled test compound (e.g., **CVT-2759**) are added to compete with the radioligand for binding to the receptor.
- The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.

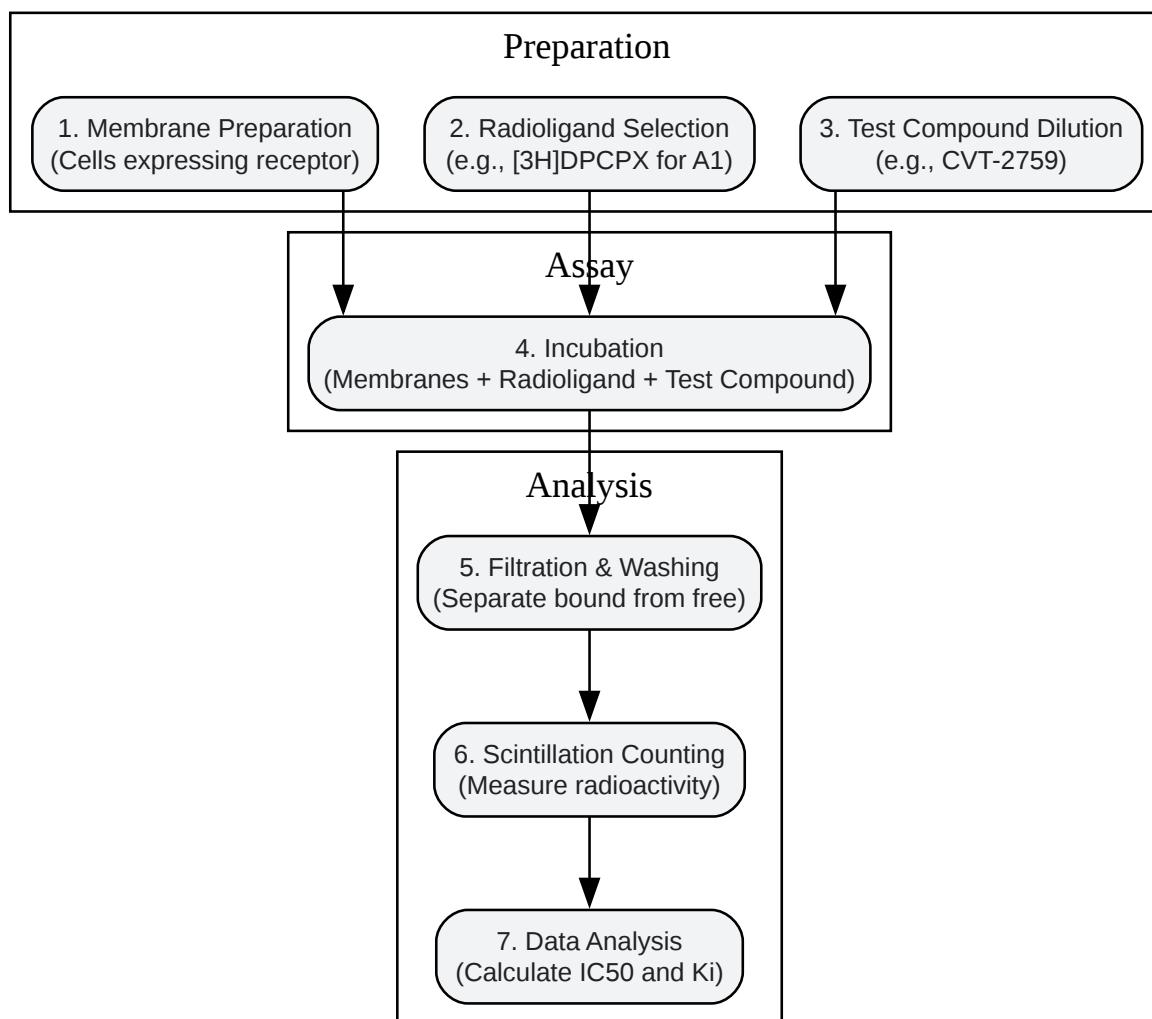
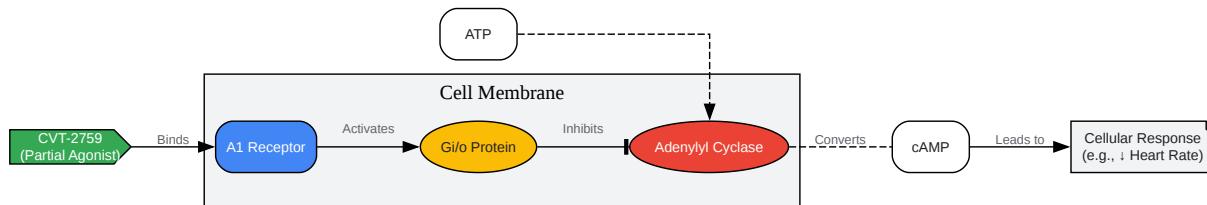
- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
- The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Pathways and Processes

To further aid in the understanding of the biological context and the experimental process, the following diagrams illustrate the signaling pathway of the A₁-adenosine receptor and a typical radioligand binding assay workflow.



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References

- 1. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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